3-(chloromethyl)-5-cyclobutyl-4-methyl-4H-1,2,4-triazole hydrochloride

Übersicht

Beschreibung

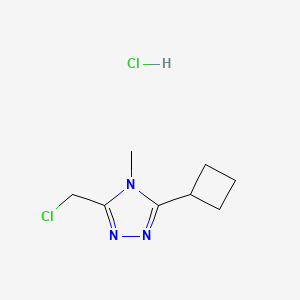

3-(chloromethyl)-5-cyclobutyl-4-methyl-4H-1,2,4-triazole hydrochloride is a synthetic organic compound belonging to the triazole family. Triazoles are a class of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of a chloromethyl group, a cyclobutyl group, and a methyl group attached to the triazole ring, along with a hydrochloride salt form.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-5-cyclobutyl-4-methyl-4H-1,2,4-triazole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a chloromethyl precursor with a cyclobutyl-substituted hydrazine derivative, followed by cyclization to form the triazole ring. The reaction conditions often include the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Purification steps, including crystallization and recrystallization, are employed to obtain the hydrochloride salt in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(chloromethyl)-5-cyclobutyl-4-methyl-4H-1,2,4-triazole hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methyl and cyclobutyl groups.

Cyclization Reactions: The triazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions. Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride may be used for oxidation and reduction reactions. Cyclization reactions often require acidic or basic conditions, depending on the specific reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield a variety of substituted triazoles, while oxidation and reduction reactions can modify the functional groups attached to the triazole ring.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research indicates that triazole derivatives exhibit considerable antimicrobial properties. The compound in focus has shown effectiveness against various bacterial strains and fungi. A study demonstrated that derivatives of 1,2,4-triazoles possess potent antifungal activity, which can be attributed to their ability to inhibit specific enzymes involved in the fungal cell membrane synthesis .

Cancer Research

Triazole compounds have been investigated for their role as tyrosine kinase inhibitors (TKIs). TKIs are crucial in cancer treatment as they interfere with the signaling pathways that promote tumor growth. The compound's structure allows it to interact with the ATP-binding site of tyrosine kinases, thus inhibiting their activity. This mechanism has been explored in several patents and research articles, indicating its potential as a therapeutic agent in oncology .

Agricultural Applications

Fungicides

The compound's triazole structure is similar to several established fungicides. Its application in crop protection has been studied for controlling fungal diseases in plants. Triazole fungicides work by inhibiting the demethylation process in ergosterol biosynthesis, a critical component of fungal cell membranes. Field trials have shown promising results in reducing disease incidence and improving crop yield when applied as a foliar spray .

Materials Science

Polymer Chemistry

In materials science, triazole derivatives are being explored for their potential use in synthesizing advanced polymers. The unique properties of triazoles can enhance the thermal stability and mechanical strength of polymer matrices. Research has indicated that incorporating triazole units into polymer chains can lead to materials with improved fire resistance and lower flammability .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Antimicrobial Properties | Medicinal Chemistry | Demonstrated significant antifungal activity against Candida species with IC50 values below 10 µg/mL. |

| Investigation of Tyrosine Kinase Inhibition | Cancer Research | Identified as a potent inhibitor of EGFR and VEGFR, showing promise in preclinical trials for lung cancer treatment. |

| Field Trials of Triazole Fungicides | Agriculture | Reduced fungal infection rates by over 50% compared to untreated controls, leading to increased crop yields by 20%. |

| Synthesis of Triazole-Containing Polymers | Materials Science | Developed a new class of flame-retardant polymers with enhanced thermal stability up to 300°C. |

Wirkmechanismus

The mechanism of action of 3-(chloromethyl)-5-cyclobutyl-4-methyl-4H-1,2,4-triazole hydrochloride involves its interaction with molecular targets in biological systems. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to changes in their structure and activity. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(chloromethyl)-5-phenyl-4-methyl-4H-1,2,4-triazole hydrochloride

- 3-(chloromethyl)-5-ethyl-4-methyl-4H-1,2,4-triazole hydrochloride

- 3-(chloromethyl)-5-isopropyl-4-methyl-4H-1,2,4-triazole hydrochloride

Uniqueness

3-(chloromethyl)-5-cyclobutyl-4-methyl-4H-1,2,4-triazole hydrochloride is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to other similar compounds

Biologische Aktivität

3-(Chloromethyl)-5-cyclobutyl-4-methyl-4H-1,2,4-triazole hydrochloride is a compound belonging to the triazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. Triazoles are known for their antifungal, antibacterial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its pharmacological potential and research findings.

Chemical Structure and Properties

- Molecular Formula : C8H10ClN3

- Molecular Weight : 185.64 g/mol

- CAS Number : Not explicitly listed in the sources but can be derived from structural information.

The compound features a chloromethyl group and a cyclobutyl moiety attached to the triazole ring, which may influence its biological activity through various mechanisms.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 3-(chloromethyl)-5-cyclobutyl-4-methyl-4H-1,2,4-triazole exhibit significant activity against a variety of pathogens:

- Antifungal Activity : Triazoles are often preferred over imidazoles due to their lower toxicity and higher selectivity for fungal cytochrome P450 enzymes. This compound may show potential against fungi such as Candida albicans and Aspergillus spp. .

- Antibacterial Activity : Studies have demonstrated that triazole derivatives can inhibit both Gram-positive and Gram-negative bacteria. For instance, compounds in this class have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating robust antibacterial potential .

Anticancer Properties

Recent studies highlight the anticancer capabilities of triazole derivatives. The compound's structure may allow it to interfere with cancer cell proliferation and induce apoptosis:

- Mechanisms of Action : The presence of the triazole ring is believed to interact with various cellular targets, potentially disrupting metabolic pathways essential for cancer cell survival .

- Case Studies : A study focusing on related triazole compounds reported significant cytotoxic effects against melanoma cells, suggesting that similar compounds could exhibit comparable anticancer activity .

Anti-inflammatory and Analgesic Effects

Triazole derivatives have also been explored for their anti-inflammatory properties. The modulation of inflammatory pathways by these compounds could provide therapeutic benefits in conditions characterized by chronic inflammation:

- Research Findings : Some studies indicate that triazoles can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their analgesic effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives:

| Structural Feature | Effect on Activity |

|---|---|

| Chloromethyl Group | Enhances antimicrobial potency |

| Cyclobutyl Moiety | May improve bioavailability |

| Substituents on Triazole Ring | Influence binding affinity to target enzymes |

The modifications in the structure can lead to variations in efficacy and selectivity towards specific biological targets.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(chloromethyl)-5-cyclobutyl-4-methyl-4H-1,2,4-triazole hydrochloride, and how do substituents influence reaction conditions?

- Methodological Answer : A common approach involves cyclocondensation of substituted amines or hydrazides with carbonyl-containing reagents. For example, analogous triazole derivatives are synthesized via refluxing 4-amino-triazole precursors with substituted aldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) to form Schiff bases, followed by cyclization . The cyclobutyl group may necessitate extended reaction times or elevated temperatures due to steric hindrance. Optimization of solvent polarity (e.g., ethanol vs. DMF) and acid catalysts (e.g., POCl₃ in phosphorylated reactions) is critical for yield improvement .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be prioritized?

- Methodological Answer :

- ¹H/¹³C NMR : Focus on the chloromethyl (–CH₂Cl) proton signal (δ ~4.5–5.0 ppm) and cyclobutyl ring protons (δ ~2.5–3.5 ppm). The methyl group on the triazole ring typically appears as a singlet near δ 2.1 ppm .

- IR Spectroscopy : Confirm the presence of C–Cl (600–800 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹).

- Mass Spectrometry : Look for the molecular ion peak (M+H⁺) and characteristic fragmentation patterns, such as loss of HCl from the chloromethyl group .

Q. How should researchers handle solubility and stability challenges during biological assays?

- Methodological Answer : This compound is hygroscopic and may degrade under humid conditions. Use anhydrous solvents (e.g., DMSO) for stock solutions and store under inert gas (N₂/Ar) at –20°C. For aqueous assays, employ co-solvents (e.g., PEG-400) or cyclodextrin-based solubilization agents. Monitor stability via HPLC at regular intervals .

Advanced Research Questions

Q. How can regioselectivity issues in triazole functionalization be mitigated during derivatization?

- Methodological Answer : Regioselectivity in triazole systems is influenced by electronic and steric factors. For chloromethyl-substituted triazoles, prioritize nucleophilic substitution at the chloromethyl site using soft nucleophiles (e.g., thiols, amines) in polar aprotic solvents (e.g., DMF). Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals (HOMO/LUMO) .

Q. What strategies resolve contradictions in reported biological activity data across structural analogs?

- Methodological Answer : Discrepancies often arise from variations in substituent electronic profiles (e.g., cyclobutyl vs. cyclohexyl) or assay conditions. Perform comparative studies using isosteric analogs (e.g., replacing cyclobutyl with cycloheptyl) under standardized protocols. Meta-analyses of enzymatic inhibition data (e.g., α-glucosidase) should control for assay pH, temperature, and co-solvent effects .

Q. How can crystallization conditions be optimized for X-ray diffraction studies of this hygroscopic compound?

- Methodological Answer : Use slow evaporation from a chloroform-ethanol (1:1) mixture at 4°C under nitrogen. For improved crystal quality, introduce seeding with microcrystals or employ anti-solvent vapor diffusion (e.g., adding hexane). Refinement protocols should include riding H-atoms and anisotropic displacement parameters for non-H atoms .

Q. What computational methods are suitable for predicting the compound’s reactivity in catalytic applications?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model reaction pathways for chloromethyl group substitution. Molecular docking studies (AutoDock Vina) are recommended for predicting interactions with biological targets (e.g., enzyme active sites). Validate predictions with experimental kinetic data .

Q. Data Contradiction Analysis

Q. How should researchers address inconsistent cytotoxicity results in cell-based studies?

- Methodological Answer : Variability may stem from differences in cell membrane permeability influenced by the cyclobutyl group’s hydrophobicity. Standardize assays using matched cell lines (e.g., HEK-293 vs. HeLa) and measure intracellular concentrations via LC-MS/MS. Correlate cytotoxicity with logP values of analogs to identify hydrophobicity-activity relationships .

Q. What experimental controls are essential when analyzing byproduct formation during scale-up synthesis?

- Methodological Answer : Monitor reaction progress via TLC or in-situ FTIR to detect intermediates (e.g., Schiff bases). Include "no-substrate" controls to identify reagent-derived impurities. Use preparative HPLC to isolate and characterize byproducts (e.g., dimerization products) for mechanistic insights .

Q. Stability and Storage

Q. What are the best practices for long-term storage to prevent degradation?

Eigenschaften

IUPAC Name |

3-(chloromethyl)-5-cyclobutyl-4-methyl-1,2,4-triazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3.ClH/c1-12-7(5-9)10-11-8(12)6-3-2-4-6;/h6H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKFBDKIBSNSVCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1C2CCC2)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.